3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-10-12-23-14-17(22-19(23)13-15)9-11-21-20(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,10,12-14H,5,8-9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQKVYFGCJDTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization.
Attachment of the Methoxyphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated imidazo[1,2-a]pyridine.
Formation of the Propanamide Linkage: The final step involves the reaction of the intermediate with a propanoyl chloride or similar reagent under basic conditions to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine for halogenation.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of partially or fully hydrogenated imidazo[1,2-a]pyridine.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows for interactions with various biological targets:
- Dopamine D2 Receptor Ligands : Recent studies have identified derivatives of imidazo[1,2-a]pyridine as promising ligands for dopamine receptors. This is significant for developing treatments for neurological disorders such as Parkinson's disease and schizophrenia .
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated significant anti-breast cancer activity . The methoxyphenyl group may enhance the cytotoxicity of these compounds against tumor cells.
Pharmacology
Research indicates that the compound may possess various pharmacological properties:
- Anticonvulsant Activity : Certain analogs of imidazo[1,2-a]pyridine have exhibited anticonvulsant effects in animal models. The structure of the compound suggests potential efficacy in seizure control .
- Antibacterial Properties : Some derivatives have been tested for antibacterial activity, showing promise against Gram-positive bacteria. This suggests that modifications to the core structure could lead to new antibiotics .
Biological Studies
The biological implications of this compound extend to several areas:
- Targeting G Protein-Coupled Receptors (GPCRs) : As GPCRs are crucial drug targets, the compound's interaction with these receptors can lead to significant advancements in drug development .
- Studies on Enzyme Inhibition : The compound could be evaluated for its ability to inhibit specific enzymes involved in disease pathways, potentially leading to novel therapeutic strategies.
Table 1: Summary of Research Findings on Similar Compounds
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related imidazopyridine derivatives, emphasizing substituent effects, synthetic routes, and inferred biological implications.
Key Structural Variations
Substituent Effects on Bioactivity
4-Methoxy vs. 4-Chloro/4-Fluoro :
- The 4-methoxy group (target compound, Compound 19) may enhance membrane permeability due to moderate lipophilicity, while 4-chloro (Compound 5) or 4-fluoro (IP-5) substituents could improve target binding via halogen bonding .
- COX-2 inhibitors with 4-(methylsulfonyl)phenyl groups () demonstrate the importance of electron-withdrawing substituents for enzyme selectivity, suggesting the target’s 4-methoxy group might favor alternative targets .
- Amide Linker Length: Propanamide (3-carbon chain, target) vs. However, shorter linkers (e.g., acetamide) are associated with higher synthetic yields in patents .
Side Chain Modifications :
Therapeutic Implications
- COX-2 Inhibition: Imidazopyridines with sulfonylphenyl groups () show nanomolar COX-2 activity, suggesting the target’s 4-methoxyphenyl group might shift selectivity to other inflammatory pathways .
- Kinase Modulation : Compounds like IP-5 () with fluorophenyl and amine linkers are explored in kinase inhibition, implying the target’s propanamide linker could align with similar mechanisms .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide , also known as a derivative of imidazo[1,2-a]pyridine, has gained attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that integrates a methoxyphenyl group with a methylimidazo[1,2-a]pyridine core and a propanamide moiety. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₃₁N₃O₂ |
| Molecular Weight | 303.47 g/mol |
| CAS Number | 850931-43-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The proposed mechanisms include:
- Inhibition of Tumor Growth : The compound may inhibit cell proliferation in cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : It may reduce the production of pro-inflammatory cytokines by inhibiting NF-kB signaling pathways.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
- Case Study 2 : Molecular dynamics simulations indicated that the compound interacts with Bcl-2 protein, suggesting a mechanism for its pro-apoptotic activity. The hydrophobic interactions were found to be crucial for binding affinity .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were evaluated using various models:
- Case Study 3 : In a murine model of inflammation, treatment with the compound reduced edema and inflammatory markers significantly compared to the control group. This effect was linked to decreased levels of TNF-alpha and IL-6 in serum samples .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:
- The presence of the methoxy group on the phenyl ring enhances lipophilicity and bioavailability.
- The imidazo[1,2-a]pyridine core is critical for interaction with biological targets, influencing both anticancer and anti-inflammatory activities.
Q & A
Basic: What are the recommended synthetic routes for 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide?
Answer:
The synthesis typically involves multi-step reactions, including:
Imidazo[1,2-a]pyridine Core Formation : Condensation of 2-aminopyridine derivatives with α-bromoketones or aldehydes under reflux conditions to form the imidazo[1,2-a]pyridine scaffold .
Propanamide Linker Introduction : Coupling the imidazo[1,2-a]pyridine intermediate (e.g., 2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethylamine) with 3-(4-methoxyphenyl)propanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.
Key Considerations : Optimize reaction time and temperature to minimize by-products like unreacted amines or hydrolyzed intermediates. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ a combination of analytical techniques:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural motifs (e.g., methoxy singlet at δ ~3.8 ppm, imidazo[1,2-a]pyridine aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~406.2 g/mol).
Quality Control : Regularly calibrate instruments and compare data with reference spectra from PubChem or peer-reviewed syntheses .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Based on structurally related compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Toxicity : Classified as Acute Toxicity Category 4 (oral) and Skin Irritation Category 2. Avoid direct contact; wash skin immediately with soap/water if exposed .
- Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent degradation .
Emergency Protocols : For accidental exposure, follow GHS guidelines: rinse eyes with water for 15 minutes, seek medical attention for persistent irritation .
Advanced: How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
Answer:
In Vivo PK Study Design :
- Dosing : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .
- Analytical Method : LC-MS/MS to quantify plasma concentrations. Use a calibration curve (1–1000 ng/mL) with deuterated internal standards .
- Parameters Calculated : Cₘₐₓ, Tₘₐₓ, AUC₀–∞, and half-life (t₁/₂).
Challenges : Address low solubility via formulation with cyclodextrins or lipid-based carriers. Validate assays for metabolite interference .
Advanced: What strategies address discrepancies in biological activity data across different studies?
Answer:
Common causes and solutions:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times). Use positive controls (e.g., known kinase inhibitors for enzyme assays) .
- Compound Degradation : Confirm stability in assay buffers via HPLC. Store stock solutions in DMSO at −80°C with desiccants .
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Perform triplicate runs and statistical analysis (ANOVA, p < 0.05) .
Case Study : Inconsistent COX-2 inhibition data may arise from variations in enzyme sources (human recombinant vs. tissue-derived). Validate with a secondary assay (e.g., PGE₂ ELISA) .
Advanced: How to optimize the lead compound based on structure-activity relationship (SAR) studies?
Answer:
Key Modifications :
- Imidazo[1,2-a]pyridine Substituents : Introduce electron-withdrawing groups (e.g., Cl, F) at position 7 to enhance target binding .
- Propanamide Linker : Replace with sulfonamide or urea to improve metabolic stability. Test analogs in microsomal assays .
- Methoxyphenyl Group : Explore bioisosteres (e.g., trifluoromethoxy) to modulate lipophilicity (logP) and blood-brain barrier penetration .
Validation : Prioritize compounds with IC₅₀ < 100 nM in target assays and >50% oral bioavailability in preclinical models .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs. Align with co-crystal structures (PDB ID: e.g., 1XKK for imidazo[1,2-a]pyridine derivatives) .
- Score interactions (e.g., hydrogen bonds with catalytic lysine, hydrophobic contacts with ATP-binding pocket).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and free energy (MM-PBSA) .
Advanced: How to assess environmental impact and degradation products?
Answer:
Degradation Studies :
- Hydrolysis : Incubate in pH 7.4 buffer at 37°C for 48 hours. Analyze by LC-HRMS to identify products (e.g., cleaved amide bonds) .
- Photolysis : Expose to UV light (254 nm) for 24 hours. Detect methoxyphenyl oxidation products .
Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC₅₀). Follow OECD guidelines for wastewater treatment simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
